![molecular formula C19H14NO4PS B052100 Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate CAS No. 111160-56-6](/img/structure/B52100.png)
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Overview
Description
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a reactive condensing agent that has been used in the synthesis of a variety of amides, esters, and dipeptides . It is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate .
Synthesis Analysis
The compound is synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate . It has been proven to be a very useful condensing agent, with a variety of amides, esters, and dipeptides obtained in excellent yields .Molecular Structure Analysis
The molecular formula of Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is C19H14NO4PS, and its molecular weight is 383.4 g/mol .Chemical Reactions Analysis
As a condensing agent, Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate has been used in the synthesis of amides, esters, peptides, and β-Lactams via condensation .Physical And Chemical Properties Analysis
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a solid at 20 degrees Celsius . It has a melting point range of 81.0 to 86.0 degrees Celsius . It is slightly soluble in methanol .Scientific Research Applications
Synthesis of Amides
This compound has been used as a reactive condensing agent in the synthesis of a variety of amides . The yields from these reactions have been reported to be excellent .
Synthesis of Esters
Similarly, it has been used in the synthesis of various esters . The reactions have been reported to produce high yields .
Synthesis of Peptides
The compound has also found application in peptide synthesis . It has been used as a condensing agent to produce a variety of dipeptides in excellent yields .
Synthesis of β-Lactams
Interestingly, this compound has been successfully applied to the synthesis of β-lactams from β-amino acids . β-Lactams are a class of compounds comprising a β-lactam ring, which is a part of several antibiotic compounds.
Condensation Reactions
The compound has been proven to be a very useful condensing agent . It has been used in various condensation reactions to produce high yields .
Preparation from 2-Benzoxazolethiol and Diphenyl Phosphorochloridate
The compound itself is prepared from 2-benzoxazolethiol and diphenyl phosphorochloridate . This preparation method could be an area of interest for research into the synthesis of similar compounds.
Mechanism of Action
Target of Action
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate, also known as (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonic Acid Diphenyl Ester, is primarily used as a condensing agent in the synthesis of various biochemical compounds . Its primary targets are the functional groups of molecules that undergo condensation reactions, such as amides, esters, peptides, and β-lactams .
Mode of Action
This compound interacts with its targets by facilitating the removal of water or another small molecule, allowing two molecules to combine and form a larger molecule . This process is known as condensation, and Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate acts as a catalyst in this reaction .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of amides, esters, peptides, and β-lactams . By acting as a condensing agent, it enables the formation of these compounds, which play crucial roles in various biological processes, including protein synthesis and cellular signaling.
Result of Action
The result of the compound’s action is the successful synthesis of amides, esters, peptides, and β-lactams . These compounds have various molecular and cellular effects, depending on their specific structures and functions. For example, peptides can act as hormones or neurotransmitters, while β-lactams are a class of antibiotics.
properties
IUPAC Name |
3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSVXIWJQXSIIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455233 | |
Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate | |
CAS RN |
111160-56-6 | |
Record name | Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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